molecular formula C18H30N2O4 B13659337 1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate

1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate

Cat. No.: B13659337
M. Wt: 338.4 g/mol
InChI Key: NQMYJHQRIHZGRH-UHFFFAOYSA-N
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Description

1-O’-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O’-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]pyrrole core, followed by the introduction of the spirocyclic piperidine moiety. The tert-butyl and methyl groups are then added through selective alkylation reactions. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-O’-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-O’-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O’-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O’-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate is unique due to its combination of a spirocyclic structure with tert-butyl and methyl groups. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C18H30N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate

InChI

InChI=1S/C18H30N2O4/c1-16(2,3)24-15(22)20-9-7-17(8-10-20)5-6-18(14(21)23-4)12-19-11-13(17)18/h13,19H,5-12H2,1-4H3

InChI Key

NQMYJHQRIHZGRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3(C2CNC3)C(=O)OC)CC1

Origin of Product

United States

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